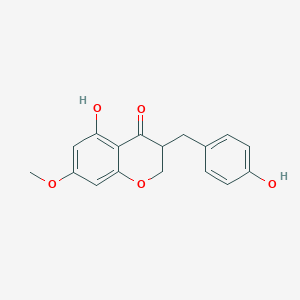

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-5,7-8,11,18-19H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULPZMATFBTFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OCC(C2=O)CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Characterization of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one, a naturally occurring homoisoflavonoid. We delve into the botanical origins of this compound class, with a specific focus on its confirmed source, Ledebouria leptophylla[1]. This document outlines detailed, field-proven methodologies for the extraction, isolation, and purification of the target molecule from its natural matrix. Furthermore, it presents a systematic workflow for its structural elucidation using modern spectroscopic techniques. The guide is intended to serve as a vital resource for natural product chemists, pharmacognosists, and drug discovery teams interested in the therapeutic potential of homoisoflavonoids.

Part 1: Introduction to this compound

Chemical Identity and Structure

This compound is a polyphenolic compound with the molecular formula C₁₇H₁₆O₅ and a molecular weight of 300.31 g/mol [1][2]. Its structure features a chroman-4-one core, which is characteristic of the flavonoid family, but with a key distinction that places it in a unique subclass.

-

IUPAC Name: 5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one[1]

-

Core Scaffold: Chroman-4-one

Classification as a Homoisoflavonoid

The defining feature of this molecule is the C₁₆ backbone (C₆-C₃-C₁-C₆), which contrasts with the C₁₅ skeleton of typical flavonoids. This additional carbon atom, forming a benzyl group at the C3 position of the chroman ring, classifies the compound as a homoisoflavonoid [3][4]. This structural class, while less common than flavonoids, is of significant interest due to its diverse and potent biological activities[5][6][7].

Overview of Biological Significance and Therapeutic Potential

Homoisoflavonoids are recognized for a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anti-diabetic, anti-fungal, and anti-cancer activities[3][4][5][8]. The structural motifs present in this compound—specifically the phenolic hydroxyl groups and the methoxy substituent—are known to be crucial for these biological actions. A closely related homoisoflavonoid from Portulaca oleracea has been shown to attenuate hepatic steatosis by activating AMPK and PPARα pathways, highlighting the therapeutic potential of this molecular scaffold[9].

Part 2: Natural Occurrence and Biosynthesis

Chemotaxonomic Distribution: Key Plant Families

Homoisoflavonoids are considered relatively rare natural products. Their distribution is largely restricted to a few plant families, making them valuable chemotaxonomic markers. The most prominent sources are within the Asparagaceae and Fabaceae families[6][10].

Primary Source of the Target Compound: Ledebouria leptophylla

The Natural Products Occurrence Database (LOTUS) and PubChem explicitly document that this compound has been isolated from Ledebouria leptophylla , a plant belonging to the Asparagaceae family[1]. The Ledebouria genus is well-known for producing a variety of homoisoflavanones and is a primary target for the discovery of such compounds[11][12].

Other Prominent Genera Producing Related Homoisoflavonoids

While Ledebouria leptophylla is the confirmed source of the specific target compound, numerous related homoisoflavonoids have been isolated from other genera, primarily within the subfamily Scilloideae of the Asparagaceae. Understanding these sources provides context for discovery and analogue isolation efforts.

| Genus | Plant Family | Common Plant Part(s) Used | Key References |

| Dracaena | Asparagaceae | Stems, Roots, Resin | [10][13][14] |

| Muscari | Asparagaceae | Bulbs | [15][16][17][18] |

| Eucomis | Asparagaceae | Bulbs | [7][12][19][20] |

| Bellevalia | Asparagaceae | Bulbs | [18][21][22] |

| Scilla | Asparagaceae | Bulbs | [10][11] |

| Caesalpinia | Fabaceae | Heartwood, Roots | [3][10] |

Biosynthetic Pathway Overview

The biosynthesis of homoisoflavonoids is believed to diverge from the general flavonoid pathway. It starts with intermediates from the shikimate and acetate-malonate pathways. A key step involves the introduction of an additional carbon atom, differentiating them from their C15 flavonoid cousins.

Sources

- 1. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities - ProQuest [proquest.com]

- 4. Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The chemical investigation of Ledebouria zebrina and Scilla natalensis. [researchspace.ukzn.ac.za]

- 12. researchgate.net [researchgate.net]

- 13. ijsrtjournal.com [ijsrtjournal.com]

- 14. Phytochemistry and Pharmacological Activities of Dracaena cinnabari Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phytochemical Characterisation and Antioxidant and Anti-Inflammatory Potential of Muscari neglectum (Asparagaceae) Bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A traditional Jordanian medicinal plant with promising antioxidant and cytotoxic effects: Muscari neglectum - MedCrave online [medcraveonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Eucomis - Wikipedia [en.wikipedia.org]

- 20. (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one | C17H16O6 | CID 638288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Phytochemical profiling and antioxidant activity assessment of Bellevalia pseudolongipes via liquid chromatography-high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phytochemical profile and antioxidant capacity of the endemic species Bellevalia sasonii Fidan - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation and Characterization of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one from Ledebouria leptophylla

This guide provides a comprehensive, technically detailed methodology for the isolation and structural elucidation of the homoisoflavonoid 5-hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one from the bulbs of Ledebouria leptophylla. This document is intended for researchers, natural product chemists, and drug development professionals engaged in the phytochemical analysis of the Hyacinthaceae family and the exploration of novel bioactive compounds.

Introduction: The Scientific Rationale

Ledebouria leptophylla (Baker) S.Venter, a bulbous plant in the Asparagaceae family, has a history of use in the traditional medicine of Southern Africa for treating ailments such as backaches, coughs, and skin irritations. The genus Ledebouria, and the wider Hyacinthaceae family, are recognized for producing a unique class of phenolic compounds known as homoisoflavonoids.[1][2] These C16 compounds, characterized by a 3-benzylchroman-4-one core, differ from common flavonoids by an additional carbon in the heterocyclic C ring.[3][4]

The target compound, this compound, is a significant constituent of L. leptophylla (historically referred to as L. graminifolia).[4] Homoisoflavonoids as a class exhibit a wide array of promising biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial effects, making them attractive targets for drug discovery programs.[3][5][6] The isolation of this specific compound is a critical first step for further pharmacological evaluation and potential lead optimization.

The strategic approach detailed herein is based on a multi-step process involving solvent extraction guided by polarity, followed by a series of chromatographic separations to achieve purification. The structural identity is then unequivocally confirmed through modern spectroscopic techniques. This self-validating workflow ensures the reproducibility and integrity of the isolated compound.

Part 1: Sourcing and Preparation of Plant Material

The foundation of any successful natural product isolation is the quality and preparation of the starting biological material.

Protocol 1: Collection and Preparation of Ledebouria leptophylla Bulbs

-

Collection and Identification: Fresh bulbs of Ledebouria leptophylla should be collected from their natural habitat, ideally during their active growth season to ensure a rich profile of secondary metabolites. A voucher specimen must be prepared and deposited in a recognized herbarium for botanical authentication.

-

Cleaning and Drying: Upon collection, the bulbs are thoroughly washed with tap water to remove soil and debris, followed by a final rinse with distilled water. They are then sliced into thin pieces to facilitate drying. Air-drying in a well-ventilated area away from direct sunlight for 2-3 weeks is recommended to prevent the degradation of thermolabile compounds. Alternatively, oven-drying at a controlled temperature (40-50 °C) can be employed.

-

Milling: The dried bulb slices are ground into a fine powder using a mechanical grinder. This increases the surface area, maximizing the efficiency of the subsequent solvent extraction process. The powdered material should be stored in airtight containers in a cool, dark, and dry place until extraction.

Part 2: Extraction and Fractionation

The choice of solvent is critical and is dictated by the polarity of the target compound. Homoisoflavonoids are moderately polar, necessitating a solvent system that can efficiently solubilize them. A sequential extraction with solvents of increasing polarity is often employed to achieve a preliminary separation of constituents.

Protocol 2: Solvent Extraction and Preliminary Fractionation

-

Maceration: The powdered plant material (e.g., 1 kg) is subjected to exhaustive extraction by maceration at room temperature. This is typically performed sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and methanol (MeOH). For each solvent, the plant material is soaked for 72 hours with occasional agitation, after which the solvent is filtered. This process is repeated three times for each solvent to ensure complete extraction.

-

Solvent Evaporation: The filtrates from each solvent are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C. This yields the crude n-hexane, DCM, and methanol extracts.

-

Rationale for Solvent Choice:

-

n-Hexane: Removes non-polar constituents like fats, waxes, and sterols.

-

Dichloromethane (DCM): Extracts compounds of intermediate polarity, which typically includes homoisoflavonoids.

-

Methanol (MeOH): Extracts the most polar compounds, such as glycosides and polar flavonoids. The target compound is expected to be most concentrated in the DCM extract.

-

The overall workflow for extraction and subsequent isolation is depicted below.

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]

- 2. researchgate.net [researchgate.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Homoisoflavonoids and xanthones from the tubers of wild and in vitro regenerated Ledebouria graminifolia and cytotoxic activities of some of the homoisoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phytopharmajournal.com [phytopharmajournal.com]

- 6. researchgate.net [researchgate.net]

The Architecture of Homoisoflavanone Biosynthesis in Plants: A Technical Guide for Researchers

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Homoisoflavonoids represent a unique and relatively rare class of plant secondary metabolites, distinguished from their isoflavonoid cousins by an additional carbon atom that forms a C1-bridge in their core structure. These compounds exhibit a wide array of promising biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties, making their biosynthetic pathways a subject of intense research interest for applications in drug discovery and metabolic engineering. This technical guide provides an in-depth exploration of the homoisoflavanone biosynthetic pathway in plants. We will navigate from the well-established general phenylpropanoid and isoflavonoid pathways that lay the foundational molecular framework, delve into the current understanding of the pivotal and still partially enigmatic steps that define the homoisoflavanone skeleton, and explore the subsequent enzymatic tailoring that generates the structural diversity observed in nature. This document is designed to be a comprehensive resource, integrating established knowledge with field-proven experimental methodologies to empower researchers in their quest to unravel and harness this fascinating metabolic route.

Introduction: The Unique Scaffold of Homoisoflavonoids

Homoisoflavonoids are characterized by a C6-C4-C6 carbon skeleton, a deviation from the C6-C3-C6 backbone of most flavonoids and isoflavonoids. This structural distinction arises from the presence of a methylene or substituted methylene bridge between the B-ring and the C-ring, typically resulting in a 3-benzylchroman-4-one core structure.[1] Their occurrence in the plant kingdom is sporadic, being primarily found in a limited number of plant families, including Fabaceae, Asparagaceae, and Polygonaceae.[2][3] The unique architecture of homoisoflavonoids is linked to a diverse range of biological activities, which has spurred efforts to understand their biosynthesis for potential biotechnological production.[4]

The Foundational Pathways: Paving the Way to the Homoisoflavonoid Core

The biosynthesis of homoisoflavanones is deeply rooted in the general phenylpropanoid and isoflavonoid pathways. A thorough understanding of these precursor pathways is essential to contextualize the unique enzymatic steps that lead to the homoisoflavonoid skeleton.

The General Phenylpropanoid Pathway: The Entry Point

The journey begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of three core enzymatic reactions convert L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites, including flavonoids.[5]

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.

The Flavonoid Pathway: Building the Chalcone Scaffold

The first committed step in flavonoid biosynthesis is the formation of a chalcone scaffold, a reaction catalyzed by the pivotal enzyme, Chalcone Synthase (CHS).

-

Chalcone Synthase (CHS): CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.[6] This reaction proceeds through a series of decarboxylative condensations, ultimately leading to the formation of naringenin chalcone.

The Isoflavonoid Branch: A Key Rearrangement

The pathway to isoflavonoids, the direct precursors to homoisoflavonoids, involves a critical intramolecular rearrangement.

-

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.[7]

-

Isoflavone Synthase (IFS): This is the key enzyme that defines the isoflavonoid branch. IFS is a cytochrome P450 enzyme that catalyzes a complex reaction involving the migration of the B-ring from the C-2 to the C-3 position of the flavanone skeleton, forming a 2-hydroxyisoflavanone intermediate.[7]

-

2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the dehydration of the unstable 2-hydroxyisoflavanone intermediate to yield the stable isoflavone, such as genistein (from naringenin).[8]

The Enigmatic Core: Biosynthesis of the 3-Benzylchroman-4-one Skeleton

The transition from the isoflavonoid backbone to the homoisoflavonoid scaffold is the most unique and least understood part of the pathway. While a dedicated "homoisoflavanone synthase" has not yet been definitively characterized, current evidence points to a pathway involving a chalcone-like precursor and the addition of a one-carbon unit.

It is hypothesized that the biosynthesis of homoisoflavonoids involves the addition of a carbon atom, likely derived from S-adenosyl-L-methionine (SAM), to a chalcone-type skeleton.[2] Specifically, studies on the biosynthesis of brazilin suggest that sappanchalcone is a key precursor.[9] The involvement of a methoxy group from 2'-methoxychalcones in the formation of the homoisoflavonoid skeleton has also been proposed.[2]

The precise enzymatic machinery responsible for this carbon insertion and subsequent rearrangement and cyclization to form the characteristic 3-benzylchroman-4-one structure is still an active area of research. It is likely to involve a complex interplay of as-yet-unidentified methyltransferases, reductases, and cyclases.

Sources

- 1. mdpi.com [mdpi.com]

- 2. C1 Compound Biosensors: Design, Functional Study, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Enzymatic conversion of flavonoids using bacterial chalcone isomerase and enoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoid Biosynthesis Genes in Triticum aestivum L.: Methylation Patterns in Cis-Regulatory Regions of the Duplicated CHI and F3H Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids as Putative Inducers of the Transcription Factors Nrf2, FoxO, and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the homoisoflavonoid, 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. Drawing upon available data for this compound and its structural analogs, this document offers insights into its characterization, potential synthesis, and prospective biological significance. The content herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a member of the homoisoflavonoid class of natural products, which are characterized by a 16-carbon skeleton. This particular compound has been reported to be a constituent of Ledebouria leptophylla[1]. Homoisoflavonoids, as a class, are known to exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, making them attractive scaffolds for drug development. This guide will delve into the specific physicochemical attributes of this compound, providing a technical framework for its study and potential application.

Chemical Structure and Identification

The fundamental structure of this compound is depicted below. Its systematic IUPAC name is 5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one[1].

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

While extensive experimental data for this specific compound is limited, a combination of data from chemical databases and analogous compounds allows for the compilation of its key properties.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₅ | [1][2] |

| Molecular Weight | 300.31 g/mol | [1][2] |

| Appearance | Yellow to orange solid (predicted) | |

| Melting Point | Not experimentally determined. Related homoisoflavonoids exhibit a wide range of melting points. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and ethyl acetate. Poorly soluble in water. | |

| pKa | Not experimentally determined. The presence of two phenolic hydroxyl groups suggests it will have acidic properties. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the A and B rings, the methoxy group, the benzylic methylene protons, and the protons of the chroman-4-one core. The chemical shifts and coupling constants of the protons at C2, C3, and the benzylic position are diagnostic for the homoisoflavonoid skeleton.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 17 carbons. The carbonyl carbon of the chroman-4-one ring will appear significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl and methoxy substituents.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely involve cleavage of the benzylic bond and fragmentation of the chroman-4-one ring, providing further structural information.

Experimental Protocols

The following are generalized protocols for the isolation and characterization of homoisoflavonoids, which can be adapted for this compound.

Isolation from Natural Sources

A generalized workflow for the isolation of homoisoflavonoids from plant material is outlined below.

Caption: General workflow for the isolation of homoisoflavonoids.

Step-by-Step Methodology:

-

Extraction: Dried and powdered plant material is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents to isolate individual compounds.

-

Purification: Further purification is achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods including 1D and 2D NMR, HRMS, IR, and UV spectroscopy.

Synthesis

While a specific synthesis for this compound has not been detailed in the literature, general synthetic strategies for homoisoflavonoids can be adapted. A common approach involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by subsequent reactions to construct the chroman-4-one ring.

Potential Biological Activities and Signaling Pathways

Homoisoflavonoids as a class have been reported to possess a range of biological activities. A study on a structurally similar compound, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, demonstrated its potential to attenuate hepatic steatosis in HepG2 cells by activating AMPK and PPARα pathways[4]. This suggests that this compound may also modulate lipid metabolism.

Other potential biological activities associated with the homoisoflavonoid scaffold include:

-

Anti-inflammatory effects: Many flavonoids and their derivatives exhibit anti-inflammatory properties by modulating signaling pathways such as NF-κB and MAPK[5].

-

Antioxidant activity: The phenolic hydroxyl groups in the structure suggest potential radical scavenging and antioxidant properties.

-

Cytotoxic activity: Several homoisoflavonoids have been shown to exhibit cytotoxicity against various cancer cell lines.

A hypothetical signaling pathway that could be influenced by this compound, based on related molecules, is depicted below.

Sources

- 1. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one | C17H16O6 | CID 638288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells [mdpi.com]

- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactive Potential of Homoisoflavonoids: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling a Unique Class of Flavonoids

Homoisoflavonoids represent a distinct and relatively rare subclass of flavonoids, characterized by a C16 skeleton (C6-C1-C2-C6) which differentiates them from the more common flavonoids.[1] Primarily found in the plant families Fabaceae and Asparagaceae, these compounds have been isolated from various plant parts, including roots, heartwood, and bulbs.[2][3] Traditional medicine has long utilized plants rich in homoisoflavonoids for treating a variety of ailments, hinting at their potent biological activities.[3] This guide provides a comprehensive technical overview of the diverse bioactivities of homoisoflavonoids, delving into their mechanisms of action and the experimental methodologies used to elucidate their therapeutic potential. For researchers, scientists, and drug development professionals, understanding the multifaceted nature of these compounds is paramount for harnessing their promise in modern therapeutics.

I. The Architectural Diversity of Homoisoflavonoids

Homoisoflavonoids are structurally classified into several types based on their core skeleton. The five main groups include the sappanin-type, scillascillin-type, brazilin-type, caesalpin-type, and protosappanin-type. This structural diversity is a key determinant of their wide range of biological activities, as the specific arrangement of functional groups and stereochemistry significantly influences their interaction with biological targets.

II. Anticancer Activity: Targeting the Hallmarks of Malignancy

A growing body of evidence highlights the potential of homoisoflavonoids as anticancer agents. Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A. Induction of Apoptosis: The Programmed Demise of Cancer Cells

One of the primary anticancer mechanisms of homoisoflavonoids is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. Homoisoflavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.[4] The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, which also culminates in caspase activation.[5] Flavonoids, the parent class of compounds, have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and by activating caspases.[6] For instance, some flavonoids can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[6]

// Nodes Homoisoflavonoids [label="Homoisoflavonoids", fillcolor="#FBBC05", fontcolor="#202124"]; DeathReceptors [label="Death Receptors\n(e.g., FAS, TNFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Family\n(Bax/Bcl-2 ratio)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome\n(Apaf-1, Caspase-9)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3\n(Executioner Caspase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.2, height=0.6];

// Edges Homoisoflavonoids -> DeathReceptors [label="Activates", color="#4285F4"]; Homoisoflavonoids -> Bcl2 [label="Modulates", color="#4285F4"]; DeathReceptors -> Caspase8 [label="Activates", color="#202124"]; Bcl2 -> Mitochondria [label="Regulates", color="#202124"]; Mitochondria -> CytochromeC [label="Releases", color="#202124"]; CytochromeC -> Apoptosome [label="Activates", color="#202124"]; Caspase8 -> Caspase3 [label="Activates", color="#202124"]; Apoptosome -> Caspase3 [label="Activates", color="#202124"]; Caspase3 -> Apoptosis [label="Executes", color="#202124"]; }

Caption: Homoisoflavonoid-induced apoptosis signaling pathways.B. Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, homoisoflavonoids can inhibit cancer cell growth by arresting the cell cycle at various checkpoints, such as G1/S or G2/M. This prevents cancer cells from replicating their DNA and dividing. Flavonoids have been observed to modulate the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[7] By interfering with the progression of the cell cycle, homoisoflavonoids can effectively halt the uncontrolled proliferation that is a hallmark of cancer.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the homoisoflavonoid extract or pure compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

// Nodes Start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Seed cells in 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatment [label="Treat with Homoisoflavonoids\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate (24-72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; MTT [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation2 [label="Incubate (3-4h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilization [label="Add Solubilization Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance at 570 nm", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Calculate Cell Viability & IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Cytotoxicity Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT; MTT -> Incubation2; Incubation2 -> Solubilization; Solubilization -> Measurement; Measurement -> Analysis; Analysis -> End; }

Caption: Workflow for assessing cytotoxicity using the MTT assay.III. Anti-inflammatory Effects: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Homoisoflavonoids have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

A. Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) is a master regulator of inflammation.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[12] Several flavonoids have been shown to inhibit the NF-κB pathway by preventing the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm.[13]

// Nodes Stimuli [label="Inflammatory Stimuli\n(LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB_NFkB [label="IκB-NF-κB Complex\n(Inactive)", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"]; Homoisoflavonoids [label="Homoisoflavonoids", fillcolor="#FBBC05", fontcolor="#202124"]; IkB_P [label="Phosphorylated IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="Proteasomal Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="Active NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory Gene Expression\n(Cytokines, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> IKK [label="Activates", color="#202124"]; IKK -> IkB_NFkB [label="Phosphorylates IκB", color="#202124"]; Homoisoflavonoids -> IKK [label="Inhibits", color="#4285F4", style=dashed, arrowhead=tee]; IkB_NFkB -> IkB_P [style=invis]; IkB_P -> Proteasome [label="Targets for", color="#202124"]; Proteasome -> IkB_NFkB [label="Degrades IκB", color="#202124"]; IkB_NFkB -> NFkB [label="Releases", color="#202124"]; NFkB -> Nucleus [label="Translocates to", color="#202124"]; Nucleus -> Gene_Expression [label="Activates Transcription", color="#202124"]; }

Caption: Inhibition of the NF-κB signaling pathway by homoisoflavonoids.B. Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some flavonoids have been shown to inhibit both COX and LOX enzymes, providing a dual mechanism for reducing inflammation.[15][16]

Experimental Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Assay

The protein denaturation assay is a simple and effective in vitro method to screen for anti-inflammatory activity.[17]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation is a measure of its anti-inflammatory potential. Bovine serum albumin (BSA) or egg albumin is often used as the protein source.[18]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of the homoisoflavonoid solution at various concentrations.

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heating: Heat the mixture at 57°C for 3 minutes.

-

Cooling: Cool the samples to room temperature.

-

Absorbance Measurement: Add 2.5 mL of phosphate buffer saline (pH 6.3) to each tube and measure the absorbance at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

IV. Neuroprotective Properties: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Homoisoflavonoids have emerged as promising neuroprotective agents due to their ability to combat oxidative stress and inflammation, two key contributors to neuronal damage.

A. Antioxidant Mechanisms and the Nrf2 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a crucial role in neurodegeneration. Flavonoids are well-known for their antioxidant properties. They can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes.[19]

A key mechanism underlying the antioxidant effects of many flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[20] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[21] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to their transcription.

V. Antimicrobial Activity: Combating Pathogenic Microbes

Homoisoflavonoids have also been reported to possess antimicrobial activity against a range of bacteria and fungi. The increasing prevalence of antibiotic-resistant microorganisms has spurred the search for new antimicrobial agents from natural sources, and homoisoflavonoids represent a promising class of compounds in this regard.

Experimental Protocol: Antimicrobial Susceptibility Testing

Several methods can be used to evaluate the antimicrobial activity of plant extracts, including the agar well diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4]

Agar Well Diffusion Method:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Preparation: Spread the inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume of the homoisoflavonoid extract or compound solution to each well. Include a negative control (solvent) and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited.

VI. Structure-Activity Relationships: Decoding the Molecular Blueprint for Bioactivity

The biological activity of homoisoflavonoids is intimately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of new drug candidates. For flavonoids in general, certain structural features have been associated with enhanced bioactivity. For instance, the presence and position of hydroxyl groups on the A and B rings, as well as the saturation of the C ring, can significantly influence their antioxidant, anti-inflammatory, and anticancer properties.[2] More specific SAR studies on homoisoflavonoids are needed to fully elucidate the structural requirements for their diverse biological effects.

VII. Summary of Bioactivities and Future Perspectives

The following table summarizes the key bioactive properties of selected homoisoflavonoids:

| Homoisoflavonoid | Bioactivity | Reported Mechanism of Action | Source(s) |

| Sappanone A | Anti-inflammatory | Inhibition of NF-κB activation | Caesalpinia sappan[1] |

| Brazilin | Anti-inflammatory, Anticancer | Inhibition of pro-inflammatory mediators, Induction of apoptosis | Caesalpinia sappan[1][3] |

| Cremastranone | Anti-angiogenic | - | Cremastra appendiculata |

Homoisoflavonoids represent a promising and still largely untapped source of novel therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, make them attractive candidates for further investigation and drug development. Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: While the general mechanisms are being unraveled, more in-depth studies are needed to identify the specific molecular targets of different homoisoflavonoids.

-

Comprehensive Structure-Activity Relationship Studies: Systematic studies are required to understand how specific structural modifications affect the bioactivity and selectivity of these compounds.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening need to be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Synergistic Combinations: Investigating the potential of homoisoflavonoids in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance is a promising avenue.

By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the translation of these fascinating natural products into novel therapies for a range of human diseases.

References

- Forman, H. J., & Fukuto, J. M. (2014). Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins. Molecular Aspects of Medicine, 38, 1-13.

- Akinluyi, E. T., & Adebayo, M. A. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Neurochemical Research, 43(7), 1438-1451.

- Baskaran, S., & Periyasamy, V. (2018). Function of flavonoids on different types of programmed cell death and its mechanism: a review. Journal of Cellular Physiology, 233(11), 8439-8451.

- Kurutas, E. B. (2019). The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. Oxidative Medicine and Cellular Longevity, 2019, 6397341.

- Ren, W., Qiao, Z., Wang, H., Zhu, L., & Zhang, L. (2020). Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms. Journal of Functional Foods, 66, 103813.

- Majewska-Wierzbicka, M., & Czeczot, H. (2012). [Anticancer activity of flavonoids]. Polski Merkuriusz Lekarski, 33(198), 364-369.

- Lin, L. G., Li, Y., Tang, C. P., Ke, C. Q., Zhang, J. B., & Ye, Y. (2014). Naturally occurring homoisoflavonoids and their pharmacological activities. Planta Medica, 80(13), 1053-1066.

- Abegaz, B. M., Bezabih, M., & Msuta, T. (2007). Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis.

- Abotaleb, M., Samuel, S. M., Varghese, E., Varghese, S., Kubatka, P., Liskova, A., & Büsselberg, D. (2019). Flavonoids in Cancer and Apoptosis. Cancers, 11(1), 28.

- López-Lázaro, M. (2002). Flavonoids as anticancer agents: structure-activity relationship study. Current Medicinal Chemistry-Anti-Cancer Agents, 2(6), 691-714.

- S, S., & S, M. (2022). In-vitro Anti-inflammatory Activity of Sinapis arvensis (Wild Mustard) Flower Extracts by Bovine Serum Albumin Assay. Journal of Clinical and Diagnostic Research, 16(12), KC01-KC04.

-

Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (n.d.). Retrieved from [Link]

- Kaddour, A., et al. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery & Therapeutics, 10(5), 213-218.

- Mirke, N. B., Shelke, P. S., Malavdkar, P. R., & Jagtap, P. N. (2021). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy, 9(2), 1-5.

- Wójcik, M., Koczurkiewicz, P., Fiedor, L., & Pękala, E. (2019). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Postepy higieny i medycyny doswiadczalnej, 73, 441-452.

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Hertzog, D. I., & Tica, O. S. (2011). Molecular mechanisms underlying the anti-cancerous action of flavonoids. Current Health Sciences Journal, 37(3), 145-149.

- Wang, L., et al. (2018). Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells. Scientific Reports, 8(1), 11255.

- Baldim, J. L., et al. (2018). Sappanin-type and brazilin-type homoisoflavonoids from Caesalpinia spp. Phytochemistry Reviews, 17(5), 1157-1185.

- Yahfoufi, N., Alsadi, N., Jambi, M., & Matar, C. (2018). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Nutrients, 10(11), 1618.

-

Apoptosis Flow Chart. (n.d.). Retrieved from [Link]

- Li, X., et al. (2022). Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. Molecules, 27(19), 6549.

- Li, Y., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food Chemistry: X, 14, 100331.

- Maleki, S. J., Crespo, J. F., & Cabanillas, B. (2019). The Role of Flavonoids as Modulators of Inflammation and on Cell Signaling Pathways. Journal of Allergy and Clinical Immunology, 144(5), 1183-1194.

- Al-Khayri, J. M., et al. (2023). A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan. Molecules, 28(3), 1432.

- Li, H., et al. (2023). Nrf2-mediated therapeutic effects of dietary flavones in different diseases. Frontiers in Pharmacology, 14, 1142831.

- Pick, A., et al. (2011). Structure-activity relationships of flavonoids as inhibitors of breast cancer resistance protein (BCRP). Bioorganic & Medicinal Chemistry, 19(5), 1668-1678.

- Olaleye, M. T., et al. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Molecular Neurobiology, 55(7), 5945-5959.

- Ribeiro, D., et al. (2015). Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood.

- Uddin, M. S., et al. (2023).

- Ribeiro, D., et al. (2015). Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Function of flavonoids on different types of programmed cell death and its mechanism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 6. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. blocksandarrows.com [blocksandarrows.com]

- 9. Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms | Semantic Scholar [semanticscholar.org]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flavonoids as anticancer agents: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships of flavonoids as inhibitors of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

An In-Depth Technical Guide to the Mechanism of Action of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Executive Summary

This compound is a natural homoisoflavonoid with significant therapeutic potential stemming from its predicted anti-inflammatory and metabolic regulatory activities.[1][2][3] As a member of the flavonoid superfamily, its mechanism of action is likely multifaceted, targeting key cellular signaling pathways that govern inflammation and metabolism. This guide synthesizes current knowledge from structurally related compounds to propose a primary mechanism centered on the inhibition of the NF-κB and MAPK signaling cascades, and a secondary mechanism involving the activation of the AMPK/PPARα axis. We provide detailed experimental protocols to validate these hypotheses, offering a robust framework for future research and drug development efforts.

Introduction: A Profile of a Promising Homoisoflavonoid

This compound is a polyphenol first identified in plant species such as Ledebouria leptophylla.[2] Its core structure, a chroman-4-one ring system, is characteristic of homoisoflavonoids, a class of flavonoids known for a wide spectrum of biological activities.[3] The therapeutic potential of flavonoids is well-documented, and compounds with a 5-hydroxy substitution have demonstrated particularly potent bioactivity, including enhanced anti-proliferative and anti-inflammatory effects.[4]

The structural similarity of this compound to other well-studied flavonoids and homoisoflavonoids strongly suggests its potential to modulate key cellular processes.[5][6] This guide will focus on two primary, interconnected mechanistic hypotheses:

-

Anti-Inflammatory Action: Through the suppression of pro-inflammatory signaling pathways, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

-

Metabolic Regulation: Through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Understanding these core mechanisms is critical for translating this natural compound into a potential therapeutic agent for inflammatory diseases and metabolic disorders.

Core Mechanism 1: Potent Anti-inflammatory Activity via NF-κB and MAPK Pathway Inhibition

The most probable mechanism of action for this compound is the attenuation of inflammatory responses. This is a hallmark of many flavonoids, which act to suppress the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[5][7]

Primary Target: The NF-κB Signaling Cascade

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, the NF-κB transcription factor (a heterodimer, typically of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, leading to its rapid translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5]

Based on extensive evidence from related 5-hydroxy-flavonoids, the proposed mechanism is that This compound inhibits the phosphorylation and subsequent degradation of IκBα .[5] This action effectively traps the NF-κB p65 subunit in the cytoplasm, preventing it from activating inflammatory gene expression.

Protocol: Western Blot for Protein Phosphorylation

-

Objective: To quantify the levels of total and phosphorylated IκBα, p65, JNK, ERK, p38, and AMPK to confirm pathway modulation.

-

Methodology:

-

Cell Culture: Plate RAW 264.7 macrophages or HepG2 hepatocytes at a density of 1x10⁶ cells/well in 6-well plates and allow them to adhere overnight.

-

Treatment: Pre-treat cells with this compound (e.g., 1, 5, 10 µM) or vehicle control (0.1% DMSO) for 1 hour.

-

Stimulation: Add stimulus (e.g., 1 µg/mL LPS for RAW 264.7 cells; 1 mM oleate/palmitate for HepG2 cells) and incubate for a specified time (e.g., 30 minutes for IκBα, 24 hours for AMPK).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-AMPK) overnight at 4°C.

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and imaging system.

-

Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.

-

Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of target genes (TNF-α, IL-6, iNOS, COX-2, SREBP-1c, FAS).

-

Methodology:

-

Cell Culture & Treatment: Follow steps 1-3 from the Western Blot protocol, using an incubation time appropriate for gene expression (e.g., 4-6 hours).

-

RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers.

-

Analysis: Run the reaction on a qPCR instrument. Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene like GAPDH or ACTB.

-

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant.

-

Methodology:

-

Sample Collection: Following cell treatment (e.g., 24-hour incubation), collect the culture supernatant and centrifuge to remove cellular debris.

-

ELISA Procedure: Perform the assay using a commercial ELISA kit according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatant).

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate to produce a colorimetric signal.

-

-

Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate cytokine concentrations by interpolating from the standard curve.

-

Data Summary and Interpretation

The successful validation of the proposed mechanisms would yield data conforming to the patterns outlined below.

| Experimental Assay | Target Analyte | Expected Result with Compound Treatment | Mechanistic Implication |

| Western Blot | Phospho-IκBα | ↓ Decreased | Inhibition of NF-κB pathway activation [5] |

| Western Blot | Phospho-p65 | ↓ Decreased | Inhibition of NF-κB pathway activation [5] |

| Western Blot | Phospho-JNK/ERK/p38 | ↓ Decreased | Inhibition of MAPK pathway activation [7] |

| Western Blot | Phospho-AMPK | ↑ Increased | Activation of the AMPK energy-sensing pathway [6] |

| qRT-PCR | TNF-α, IL-6, iNOS mRNA | ↓ Decreased | Suppression of pro-inflammatory gene transcription |

| qRT-PCR | SREBP-1c, FAS mRNA | ↓ Decreased | Inhibition of lipogenesis gene transcription [6] |

| ELISA | Secreted TNF-α, IL-6 | ↓ Decreased | Reduction in pro-inflammatory protein production |

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action therapeutic candidate with potent anti-inflammatory and metabolic regulatory properties. The proposed mechanisms, centered on the inhibition of NF-κB/MAPK signaling and the activation of the AMPK pathway, are strongly supported by evidence from structurally analogous compounds.

Future research should focus on:

-

Direct Target Identification: Employing techniques like affinity chromatography or drug affinity responsive target stability (DARTS) to identify the direct binding partners of the compound.

-

In Vivo Validation: Progressing these studies into animal models of inflammatory diseases (e.g., LPS-induced sepsis) and metabolic disorders (e.g., diet-induced obesity) to confirm efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and pharmacokinetic properties.

The comprehensive validation of its mechanism of action is a critical step in advancing this compound through the drug development pipeline.

References

-

Kim, H. J., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. Molecular Medicine Reports. [Link]

-

PubChem. Compound Summary for CID 404855, this compound. [Link]

-

FooDB. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264). [Link]

-

Das, S., et al. (2016). 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. Indian Journal of Pharmacology. [Link]

-

Choi, R., et al. (2021). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. Molecules. [Link]

-

Alsaeidi, A., et al. (2024). In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one as a Candidate IL-1R and TNF-R Inhibitor. Journal of Materials in Life Sciences. [Link]

- Nguyen, T. H. T., et al. (2020).

-

PubChem. Compound Summary for CID 638288, (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one. [Link]

-

ChemBK. This compound. [Link]

-

Dou, W., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food Science and Human Wellness. [Link]

-

Wang, Y., et al. (2016). Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells. Oxidative Medicine and Cellular Longevity. [Link]

-

Li, S., et al. (2009). Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB [foodb.ca]

- 4. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one interactions

An In-Depth Technical Guide: In Silico Modeling of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one Interactions

Foreword: Bridging Natural Products and Computational Drug Discovery

Nature has long been the most prolific chemist, with natural products forming the bedrock of modern pharmacology. Among these, flavonoids and their derivatives stand out for their vast structural diversity and broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2][3] The compound at the heart of this guide, this compound, is a member of the homoisoflavonoid class, a promising scaffold for therapeutic development.[4][5]

However, the journey from a promising natural compound to a clinically approved drug is fraught with high attrition rates, immense costs, and long timelines.[6] This is where computational, or in silico, modeling becomes an indispensable tool.[7] By simulating the interactions of a molecule with biological targets at an atomic level, we can predict its potential efficacy, understand its mechanism of action, and evaluate its drug-like properties before ever stepping into a wet lab. This "fail early, fail cheap" paradigm allows researchers to prioritize candidates with the highest probability of success, dramatically accelerating the drug discovery pipeline.[7]

This technical guide provides a comprehensive, field-proven workflow for the in silico evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the critical reasoning—the "why"—behind each experimental choice. Our methodology is presented as a self-validating system, where each stage builds upon and reinforces the findings of the last, ensuring scientific rigor and trustworthiness.

Section 1: System Preparation - The Foundation of Meaningful Simulation

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is the most critical, as errors introduced here will cascade through the entire workflow. Our objective is to create a biochemically accurate representation of both the ligand and its potential protein target.

Ligand Preparation: From 2D Structure to 3D Reality

The ligand, this compound, must be converted from a 2D representation into an energetically stable 3D conformation.

Protocol 1: Ligand Preparation Workflow

-

Obtain 2D Structure: Retrieve the structure from a chemical database like PubChem (CID 404855).[5] This provides a standardized starting point.

-

Convert to 3D: Use a molecular editor and visualization tool (e.g., Avogadro, ChemDraw) to generate an initial 3D structure.[8][9]

-

Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for forming hydrogen bonds and are often omitted in 2D representations.[10]

-

Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step resolves any steric clashes or unnatural bond lengths/angles, settling the molecule into a low-energy, more realistic conformation.[9]

-

Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). Charges are critical for accurately modeling electrostatic interactions, a primary component of ligand-protein binding.[11]

-

Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is essential for flexible docking, where the ligand's conformation is adjusted within the binding site to find the best fit.[11]

-

Save in Appropriate Format: Save the prepared ligand structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina, which contains coordinate, charge, and atom type information.[12]

Causality Insight: Why is energy minimization crucial? A ligand's conformation is not static. Minimization finds a stable, low-energy state that is more representative of its likely shape in a biological environment, leading to more accurate docking predictions.[13]

Target Identification and Preparation

The choice of a protein target is hypothesis-driven. Based on the known activities of flavonoids, we will use Mitogen-activated protein kinase kinase 2 (MEK2) as an exemplary target. MEK2 is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, making it a validated therapeutic target.[2]

Protocol 2: Protein Target Preparation

-

Select a High-Resolution Crystal Structure: Download the 3D structure of human MEK2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3W2Q, which is a structure of MEK2 in complex with an inhibitor.[14]

-

Clean the PDB File: This is a multi-step process.[9][15]

-

Remove Non-Essential Molecules: Delete all crystallographic water molecules, co-factors, and existing ligands from the PDB file. While some water molecules can be critical for binding, they are typically removed to simplify the initial docking calculation unless there is strong evidence for their role.[16]

-

Select the Correct Chain: If the protein is a multimer, retain only the chain containing the binding site of interest.[17]

-

-

Add Hydrogens: As with the ligand, add hydrogen atoms to the protein. Special attention must be paid to correctly protonating titratable residues (like Histidine, Aspartate, Glutamate) based on the physiological pH (7.4), as their protonation state can significantly impact binding.[9]

-

Assign Charges: Add atomic charges (e.g., Kollman charges) to the protein atoms.[11]

-

Repair Missing Residues/Atoms: If the crystal structure has missing side chains or loops (due to poor electron density in the experiment), these should be modeled in using tools like Modeller or the capabilities within UCSF Chimera.[15]

-

Save in Docking-Ready Format: Save the prepared receptor as a .pdbqt file, which prepares it for the docking simulation.[17]

Workflow Visualization: System Preparation Below is a diagram illustrating the parallel workflows for preparing both the ligand and the protein target before they are used in a simulation.

Caption: Parallel workflows for ligand and protein preparation.

Section 2: Molecular Docking - Predicting Binding Interactions

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[14] This step is crucial for generating an initial hypothesis of how our compound might exert its biological effect.

The Docking Protocol

We will use AutoDock Vina, a widely used and validated docking program. The core of the process involves defining a search space (the "grid box") on the receptor where the ligand is likely to bind and allowing the algorithm to explore different ligand conformations within that space.

Protocol 3: Molecular Docking with AutoDock Vina

-

Define the Binding Site: The binding site can be identified from the position of a co-crystallized ligand in the original PDB file (in our case, the inhibitor in 3W2Q).

-

Generate the Grid Box: Create a 3D grid box that encompasses the entire binding pocket. The size of the box is a critical parameter: too small, and you might miss the optimal binding pose; too large, and the search becomes computationally expensive and less accurate.

-

Run the Docking Simulation: Execute AutoDock Vina, providing the prepared receptor, prepared ligand, and grid configuration files as input. Vina will perform a stochastic search of the ligand's conformational space within the grid box.

-

Generate Binding Poses: The output will be a set of predicted binding poses (typically 9-10), each with a corresponding binding affinity score in kcal/mol.

Causality Insight: The binding affinity score is a free energy change (ΔG) value. A more negative value indicates a stronger, more favorable binding interaction.[18] This allows for the quantitative comparison of different ligands or different poses of the same ligand.

Analysis of Docking Results

Analyzing the results goes beyond simply looking at the top score. A thorough analysis involves visual inspection and understanding the underlying intermolecular forces.

-

Binding Affinity (Scoring Function): The top-ranked pose is the one with the lowest (most negative) binding affinity. This value provides a quantitative estimate of binding strength.[19]

-

Visual Inspection of the Binding Pose: Use visualization software (e.g., PyMOL, Discovery Studio) to examine the top-ranked pose. Assess how well the ligand fits into the binding pocket (shape complementarity).[18][20]

-

Identify Key Interactions: This is the most critical part of the analysis. Identify the specific non-covalent interactions between the ligand and the protein's amino acid residues.[18] Key interactions to look for include:

-

Hydrogen Bonds: Strong, directional interactions involving the hydroxyl groups of our compound.

-

Hydrophobic Interactions: Interactions between the aromatic rings of the compound and non-polar residues in the binding pocket.

-

π-π Stacking: A specific type of interaction between aromatic rings.

-

-

Root Mean Square Deviation (RMSD): If docking to a receptor that had a co-crystallized ligand, you can calculate the RMSD between your docked pose and the experimental pose. An RMSD value < 2.0 Å is generally considered a successful validation of the docking protocol.[18][21]

Table 1: Exemplary Molecular Docking Results

| Metric | Result | Interpretation |

| Binding Affinity | -9.5 kcal/mol | Strong predicted binding affinity. |

| Interacting Residues | LYS-197, GLU-230, VAL-170, PHE-250 | Specific amino acids involved in binding. |

| Interaction Types | Hydrogen bond with LYS-197 (via 5-OH) Hydrogen bond with GLU-230 (via 4'-OH) Hydrophobic interactions with VAL-170 π-π stacking with PHE-250 | The specific forces stabilizing the complex. |

Workflow Visualization: Molecular Docking This diagram details the steps involved in the molecular docking phase.

Caption: The workflow for predicting ligand binding via molecular docking.

Section 3: Molecular Dynamics - Validating Stability in a Dynamic Environment

While docking provides a static snapshot of the best-fit pose, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of every atom in the system over time, allowing us to assess the stability and dynamics of the protein-ligand complex in a simulated physiological environment.[22][23] An unstable complex in an MD simulation may indicate that the initial docking result was a false positive.

The Rationale for MD Simulation

MD simulations provide insights that static docking cannot.[22] They allow us to:

-

Assess Stability: Determine if the ligand remains bound in the predicted pose over time.

-

Observe Conformational Changes: See how the protein and ligand adapt to each other.

-

Refine Binding Energetics: Use advanced methods like MM/PBSA or MM/GBSA to calculate binding free energies from the simulation trajectory.[14]

MD Simulation Protocol

We will use GROMACS, a high-performance and widely used MD engine.[24][25]

Protocol 4: GROMACS MD Simulation Workflow

-

System Building:

-

Topology Generation: Generate topology files for both the protein (using a force field like CHARMM36) and the ligand (using a server like CGenFF).[24] The topology file defines the parameters for all atoms, bonds, angles, and dihedrals.

-

Solvation: Place the protein-ligand complex (from the best docking pose) in a simulation box and fill it with explicit water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic physiological salt concentration.

-

-

Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes, particularly with the newly added water molecules.[24]

-

Equilibration: This is a two-step process to gradually bring the system to the desired temperature and pressure.

-

NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand to allow the solvent to equilibrate around them.[8][24]

-

NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the box density to relax to a stable value.[24]

-

-

Production Run: Once the system is equilibrated, remove the position restraints and run the production MD simulation for a significant duration (e.g., 100-200 nanoseconds) to collect trajectory data.[2]

Trajectory Analysis

The output of an MD simulation is a trajectory file containing the coordinates of all atoms at many points in time. Analysis of this trajectory reveals the system's behavior.

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the overall structure is stable. A continuously rising RMSD for the ligand suggests it may be dissociating from the binding pocket.[26]

-